molecular formula C9H12O B147578 2,4,6-Trimethylphenol CAS No. 527-60-6

2,4,6-Trimethylphenol

Cat. No.: B147578
CAS No.: 527-60-6
M. Wt: 136.19 g/mol
InChI Key: BPRYUXCVCCNUFE-UHFFFAOYSA-N
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Description

It is a white solid with a melting point of 70-72°C and a boiling point of 220°C . This compound is one of several isomers of trimethylphenol and is primarily used in various industrial and research applications.

Safety and Hazards

2,4,6-Trimethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and is toxic to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethylphenol participates in various biochemical reactions. It is the main product of the gas phase alkylation of phenol with excess methanol at 450 ℃ on magnesium oxide catalysts . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Cellular Effects

The cellular effects of this compound are diverse. It has been found to be rapidly oxidized by singlet oxygen in aqueous solution

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

2,4,6-Trimethylphenol can be synthesized through several methods:

Chemical Reactions Analysis

2,4,6-Trimethylphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,4,6-Trimethylphenol is unique among its isomers due to its specific substitution pattern. Similar compounds include:

Properties

IUPAC Name

2,4,6-trimethylphenol
Source PubChem
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InChI

InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRYUXCVCCNUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022049
Record name 2,4,6-Trimethylphenol
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Molecular Weight

136.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [HSDB] White crystalline powder; [MSDSonline], Solid, Pale red crystalline solid; Slight phenolic aroma
Record name Phenol, 2,4,6-trimethyl-
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Record name 2,4,6-Trimethylphenol
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Record name 2,4,6-Trimethylphenol
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Record name 2,4,6-Trimethylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1991/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220 °C, 220.00 °C. @ 760.00 mm Hg
Record name 2,4,6-TRIMETHYLPHENOL
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Record name 2,4,6-Trimethylphenol
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Solubility

Very soluble in ether and ethanol, Water solubility = 1.01X10+3 mg/l at 25 °C, 7.4 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 1.2 mg/mL at 25 °C, Sparingly soluble in water, Soluble (in ethanol)
Record name 2,4,6-TRIMETHYLPHENOL
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Record name 2,4,6-Trimethylphenol
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Record name 2,4,6-Trimethylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1991/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.05 [mmHg], 0.05 mm Hg at 25 °C
Record name 2,4,6-Trimethylphenol
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Record name 2,4,6-TRIMETHYLPHENOL
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Color/Form

NEEDLES

CAS No.

527-60-6
Record name 2,4,6-Trimethylphenol
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Record name 2,4,6-Trimethylphenol
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Record name Phenol, 2,4,6-trimethyl-
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Record name 2,4,6-Trimethylphenol
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Record name 2,4,6-trimethylphenol
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Record name 2,4,6-TRIMETHYLPHENOL
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Record name 2,4,6-Trimethylphenol
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Melting Point

73 °C
Record name 2,4,6-TRIMETHYLPHENOL
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Record name 2,4,6-Trimethylphenol
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Synthesis routes and methods I

Procedure details

methylating meta-cresol and para-cresol in the ortho position by reacting the meta-cresol and para-cresol with methanol, dimethyl ether or a mixture thereof at a temperature of 270° to 450° C., at a pressure of atmospheric to 100 bar and in the presence of a catalyst bed without a residence time of 0.01 to 10 seconds, whereby a mixture of 2,3,6-trimethylphenol and 2,4,6-trimethylphenol is produced;
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Synthesis routes and methods II

Procedure details

108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water were reacted for 96 hours at 25° C., and the reaction mixture was then neutralized with acetic acid, to obtain 126 g of 2,6-bis(hydroxymethyl)-4-methylphenol. (Yield: 75 mol%) The obtained 2,6-bis(hydroxymethyl)-4-methylphenol was reacted in 250 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 180° C. at 179 kg/cm2 -G, and 15 g of 2,4,6-trimethylphenol was obtained. (Yield: 45 mol%) The yield on the basis of the raw material was 34 mol%.
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platinum alumina
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Synthesis routes and methods III

Procedure details

45 Parts of 2,4,6-trimethylphenol, 10 parts of sodium hydroxide, and 150 parts of water were fed to a stainless steel autoclave equipped with a gas-introducing pipe, temperature recorder and stirrer, and 100 Kg/cm2G oxygen pressure was applied. The reaction was conducted at 30°C. for 120 minutes, during which the pressure was reduced to 83 Kg/cm2G. The reaction product was recovered and extracted 2 times with 150 g of benzene with shaking. Analyses of benzene parts and water parts yielded 31.130 parts of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one and 3.866 parts of unreacted 2,4,6-trimethylphenol from the benzene parts. 0.705 Parts of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one and 0.090 parts of unreacted 2,4,6-trimethylphenol were also yielded from the water parts. Analyses of the results proved 91.2 % of conversion and 69.4 % of selectivity. Expelling the benzene out of said benzene solution and concentrating the benzene, 34 parts of oily product was obtained. The oily product was analyzed to be composed of 92.2 % of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one and 9.6 % of 2,4,6-trimethylphenol.
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stainless steel
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Synthesis routes and methods IV

Procedure details

In a flask, 30 mmol of mesitylene, 4.5 mg (0.02 mmol) of palladium(II) acetate, 323 mg (about 0.14 mmol) of H4PMo11V1O40-nH2O, and 10 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 15 hours. The resulting reaction mixture was analyzed by gas chromatography to find that 8.5 mmol of 1,3,5-trimethyl-2-(3′, 5′-dimethylbenzyl)benzene, and 1 mmol of 2,4,6-trimethylphenol were produced.
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30 mmol
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4.5 mg
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10 mL
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8.5 mmol
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Synthesis routes and methods V

Procedure details

In a flask, 1.17 g (15 mmol) of benzene, 1.38 g (11 mmol) of mesitylene, 4.5 mg (0.02 mmol) of palladium(II) acetate, 323 mg (about 0.14 mmol) of H4PMo11V1O40-nH2O, and 10 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 15 hours. The resulting reaction mixture was analyzed by gas chromatography to find that 0.59 g (3.8 mmol) of biphenyl, 0.82 g (4.2 mmol) of 1,3,5-trimethyl-2-phenylbenzene, 0.85 g (3.6 mmol) of 1,3,5-trimethyl-2-(3′, 5′-dimethylbenzyl)benzene, 0.13 g (1.4 mmol) of phenol, and 0.10 g (0.7 mmol) of 2,4,6-trimethylphenol were produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylphenol
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2,4,6-Trimethylphenol
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2,4,6-Trimethylphenol
Reactant of Route 4
Reactant of Route 4
2,4,6-Trimethylphenol
Reactant of Route 5
2,4,6-Trimethylphenol
Reactant of Route 6
2,4,6-Trimethylphenol
Customer
Q & A

Q1: How does 2,4,6-trimethylphenol interact with humic substances during phototransformation?

A1: this compound can be phototransformed in the presence of humic substances, acting as a catalytic reaction. [] Studies show that humic substances, at specific concentrations, can phototransform a larger quantity of this compound under irradiation, indicating a catalytic process. []

Q2: What is the role of this compound as a probe for triplet excited states in dissolved organic matter?

A2: this compound serves as an effective probe to determine the rate of formation and apparent quantum yield of triplet excited states (3DOM) in dissolved organic matter (DOM) under simulated sunlight. [] It helps to understand the reactivity of 3DOM in natural waters, which influences the fate of co-transported pollutants. [] This probe is particularly useful when considering the variability of DOM quantity and composition due to different land covers. []

Q3: How does the presence of this compound affect the photooxygenation of furfuryl alcohol mediated by humic substances?

A3: this compound acts as an inhibitor in the humic substance-mediated photooxygenation of furfuryl alcohol. [] This inhibition is concentration-dependent and decreases with increasing oxygen levels. [] The mechanism involves this compound competing with both oxygen and furfuryl alcohol for reaction with humic triplet excited states and singlet oxygen, respectively. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.

Q5: How does the inclusion of this compound influence the properties of poly(phenylene oxide) synthesized by solution polymerization?

A5: The addition of this compound during solution polymerization of poly(phenylene oxide) significantly impacts the polymer's properties. [] Molecular weight decreases, and changes are observed in dispersity (Ð) and thermal characteristics. [] Notably, the mass melt flow rate increases with this compound addition up to 2.2 wt%. []

Q6: Can you explain the stability of meta-halogenated phenols, such as the m-bromophenol moiety, in electronic packaging applications?

A6: Meta-halogenated phenols, like m-bromophenol, exhibit enhanced chemical and thermal stability compared to their ortho- or para-halogenated counterparts. [] In electronic packaging, epoxy resins incorporating the m-bromophenol moiety demonstrate superior hydrolytic and thermal stability compared to traditional tetrabromo bisphenol-A epoxies. [] This stability contributes to improved device reliability while meeting flame retardancy standards. []

Q7: What is the impact of steric bulk on the oxidative stability of magnesium-ion battery electrolytes based on phenolates?

A7: Studies on electrolytes for magnesium-ion batteries, specifically within the RPhOMgCl and AlCl3 system in THF, show that steric bulk around the phenol ring significantly affects oxidative stability. [] Notably, solutions using this compound exhibit high conductivity (2.56 mS cm−1) and excellent compatibility with the Chevrel-phase Mo6S8 intercalation cathode, demonstrating prolonged cycle life at C/10 current. []

Q8: How does this compound participate in copper-catalyzed oxidative coupling reactions?

A8: this compound undergoes oxidative coupling in the presence of copper catalysts and oxygen. [] Specifically, a copper(II) neocuproine system facilitates efficient and highly selective 1,6-addition of nucleophiles to the para-methyl group of this compound. [] This reaction proceeds through a proposed mechanism involving a reactive quinone methide intermediate. [] Another study highlights the use of (1,4,7-tribenzyl-1,4,7-triazacyclononane)copper(II) chloride as a catalyst, leading to the exclusive formation of stilbenequinone via oxidative coupling with oxygen. []

Q9: What are the products of this compound oxidation catalyzed by a copper(II) chloride-oxime or copper(II) chloride-amine system?

A9: The oxidation of this compound by molecular oxygen, catalyzed by copper(II) chloride-oxime or copper(II) chloride-amine systems in alcohol at room temperature, yields 3,5-dimethyl-4-hydroxybenzaldehyde as the primary product. [] The proposed mechanism involves the formation of a quinonemethide intermediate, followed by a series of reactions leading to the final product. [] Additionally, the presence of an acid in the catalyst system accelerates the formation of 2,6-dimethyl-p-benzoquinone and a formaldehyde dialkyl acetal. []

Q10: How do substituents at the C3 and C4 positions of 2,6-dimethylphenols influence their reactions with nitrogen dioxide?

A10: The nature of substituents at the C3 and C4 positions of 2,6-dimethylphenols significantly affects their reactivity with nitrogen dioxide in benzene. [] This research involved X-ray crystal analyses of various reaction products to understand these substituent effects, highlighting the importance of structural modifications on reactivity. []

Q11: What is the influence of this compound on the yield and properties of poly(phenylene oxide) synthesized via precipitation polymerization?

A11: Unlike solution polymerization, the addition of this compound during precipitation polymerization of poly(phenylene oxide) does not significantly affect the final polymer's properties. [] This suggests that the choice of polymerization method plays a crucial role in determining the impact of this compound on the reaction outcome. []

Q12: How is this compound analyzed in automobile exhaust?

A12: A method employing high-performance liquid chromatography (HPLC) is used to determine the concentration of ten representative phenols, including this compound, in automobile exhaust. [] This method involves sampling with a Grimmer device, followed by extraction, isolation, separation, and quantification using HPLC with UV detection. []

Q13: How does the molecular size of humic acid fractions relate to their fluorescence and photoinductive activity?

A13: Research on humic acid (HA) fractions, separated based on molecular size, reveals that the low molecular size fractions exhibit stronger fluorescence and greater efficiency in photoinducing the transformation of this compound and the herbicide fenuron. [] In contrast, the high molecular size fractions show weak fluorescence and lower photoinductive activity. [] This highlights the significant role of low molecular size HA fractions in photochemical processes within the environment. []

Q14: How is the biodegradation of this compound and other phenols affected by their concentration in an aerobic biofilm?

A14: Studies on the aerobic biodegradation of phenols, including this compound, in a biofilm reactor demonstrate distinct kinetic behaviors depending on concentration. [] At low concentrations (below 20-50 µg/l), degradation follows first-order kinetics, while at higher concentrations (above 200 µg/l), it shifts to zero-order kinetics. [] Notably, this compound resists biodegradation under these conditions. []

Q15: Can you elaborate on the adsorption mechanisms of this compound and other phenols onto organoclays?

A15: The adsorption of phenol and its methyl derivatives (2,4-dimethylphenol and this compound) onto organoclays is influenced by the specific properties of both the organoclay and the solvent used. [] Research shows that the adsorption trend varies depending on the organic cation modifying the clay (HDTMA, DDTMA, TMPA, or TMA) and whether water or n-hexane is used as the solvent. [] The adsorption process is governed by factors such as adsorbent-adsorbate interactions and adsorbate-solvent interactions. []

Q16: What is the role of dissolved black carbon in the photodegradation of hydrophobic organic contaminants like this compound?

A16: Dissolved black carbon (DBC) significantly enhances the triplet-mediated photodegradation of hydrophobic organic contaminants (HOCs), including this compound. [] The mechanism involves strong sorption of HOCs onto DBC, leading to a microheterogeneous photooxidative degradation process. [] The degradation rates of HOCs within DBC solutions are notably higher compared to those observed in the aqueous phase, highlighting the importance of this sorption-enhanced phototransformation process. []

Q17: How do phenolic compounds found in soil affect the transformation of polycyclic aromatic hydrocarbons by laccase?

A17: Phenolic compounds, naturally present in soil as lignin and humus degradation products, significantly enhance the laccase-mediated transformation of polycyclic aromatic hydrocarbons (PAHs). [] Among these natural mediators, p-coumaric acid exhibits exceptional efficacy, comparable to synthetic mediators. [] The presence of p-coumaric acid leads to the formation of specific PAH oxidation products, highlighting its potential in bioremediation strategies for PAH removal. []

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